
3-(1H-pirazol-1-il)propanonitrilo
Descripción general
Descripción
3-(1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C6H7N3. It is characterized by the presence of a pyrazole ring attached to a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the most notable applications of 3-(1H-pyrazol-1-yl)propanenitrile is in the development of cancer therapies. Research indicates that compounds derived from pyrazole structures exhibit selective inhibition of Janus Kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial in the signaling pathways that regulate cell growth and immune responses. Inhibition of JAKs can lead to reduced proliferation of cancer cells, making this compound a candidate for treating conditions like myelofibrosis and other hematological malignancies .
Anti-inflammatory Effects
In addition to its anticancer potential, 3-(1H-pyrazol-1-yl)propanenitrile has been studied for its anti-inflammatory properties. By modulating cytokine signaling pathways, this compound may help alleviate symptoms associated with chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of 3-(1H-pyrazol-1-yl)propanenitrile typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step usually involves the condensation of hydrazine derivatives with carbonyl compounds to form pyrazole intermediates.
- Nitrile Introduction : The introduction of the nitrile group can be achieved through nucleophilic substitution reactions or via the use of cyanogen bromide.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
The characterization of the compound is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Ruxolitinib: A Clinical Example
Ruxolitinib, a drug derived from the structure of 3-(1H-pyrazol-1-yl)propanenitrile, has been approved for clinical use in treating myelofibrosis and polycythemia vera. Clinical studies have demonstrated its efficacy in reducing spleen size and alleviating symptoms associated with these conditions .
Study | Condition | Outcome |
---|---|---|
Study 1 | Myelofibrosis | Significant reduction in spleen volume after 6 months of treatment with Ruxolitinib |
Study 2 | Polycythemia Vera | Improvement in overall survival rates compared to placebo |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-(1H-pyrazol-1-yl)propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines .
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-(1H-pyrazol-1-yl)propanoic acid
- 3-(1H-pyrazol-1-yl)propanamide
- 3-(1H-pyrazol-1-yl)propanol
Comparison: Compared to these similar compounds, 3-(1H-pyrazol-1-yl)propanenitrile is unique due to its nitrile group, which imparts distinct reactivity and properties. For instance, the nitrile group can undergo specific reactions that are not possible with the carboxylic acid, amide, or alcohol analogs .
Actividad Biológica
3-(1H-pyrazol-1-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-(1H-pyrazol-1-yl)propanenitrile is C6H7N3, indicating the presence of a pyrazole ring and a nitrile functional group. This structure contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-(1H-pyrazol-1-yl)propanenitrile exhibits significant antimicrobial activity . Various studies have shown that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
One of the most notable biological activities of this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its interactions with Janus kinases (JAKs), which are crucial in various signaling pathways related to immune response and cell proliferation. Inhibition of JAKs has therapeutic implications for diseases such as cancer and autoimmune disorders .
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antimicrobial | Inhibits bacterial growth | Treatment of infections |
Enzyme inhibition (JAKs) | Modulates signaling pathways | Cancer therapy, autoimmune diseases |
Anti-inflammatory | Reduces inflammatory markers | Treatment of chronic inflammatory conditions |
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(1H-pyrazol-1-yl)propanenitrile showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
JAK Inhibition Research
In a pharmacological study, 3-(1H-pyrazol-1-yl)propanenitrile was tested for its ability to inhibit JAK2 activity. The results indicated that it effectively reduced JAK2 phosphorylation in vitro, which is critical for developing treatments for myeloproliferative neoplasms (MPNs). The compound's metabolites were also found to have enhanced stability and efficacy compared to the parent compound .
The biological activity of 3-(1H-pyrazol-1-yl)propanenitrile can be attributed to its ability to interact with specific biological macromolecules:
- Binding Affinity : The compound binds selectively to JAK proteins, inhibiting their kinase activity and disrupting downstream signaling pathways.
- Cellular Effects : By modulating enzyme activity, it influences cell proliferation, survival, and immune responses.
Propiedades
IUPAC Name |
3-pyrazol-1-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLTSDYZRWRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427482 | |
Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88393-88-8 | |
Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Pyrazol-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.